REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10]O)[CH:6]=[CH:5][N:4]=1.C(Br)(Br)(Br)[Br:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[Br:13][CH2:10][CH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC(=C1)CCO
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 64 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over a silica-plug
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
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CONCENTRATION
|
Details
|
The filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield the crude product
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from heptane and EtOAc
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product
|
Type
|
ADDITION
|
Details
|
containing fraction, 624 mg (63%) of the title compound as colourless liquid
|
Reaction Time |
64 h |
Name
|
|
Type
|
|
Smiles
|
BrCCC1=CC(=NC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |